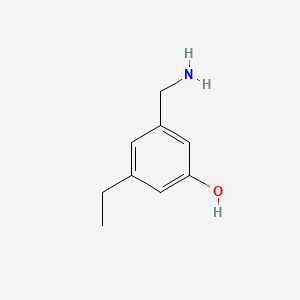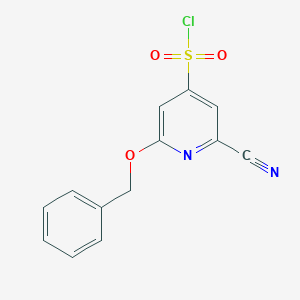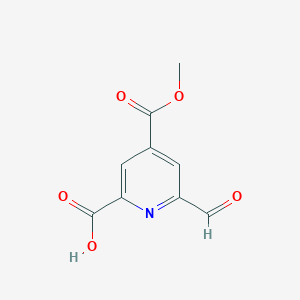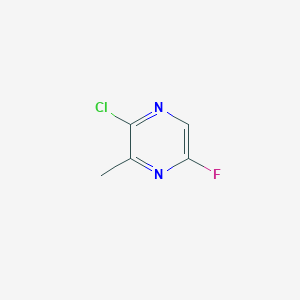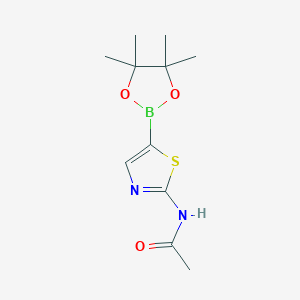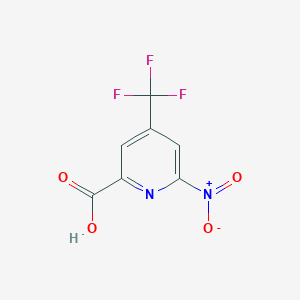![molecular formula C13H15F3N2O3 B14843499 Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is a chemical compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative containing formyl and trifluoromethyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation of the formyl group yields a carboxylic acid derivative.
- Reduction of the formyl group yields an alcohol derivative.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl methyl (2-(trifluoromethyl)pyridin-4-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate: Contains additional functional groups and a piperidine ring.
Uniqueness: Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is unique due to the presence of both formyl and trifluoromethyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C13H15F3N2O3 |
|---|---|
Molekulargewicht |
304.26 g/mol |
IUPAC-Name |
tert-butyl N-[[2-formyl-6-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-8-4-9(7-19)18-10(5-8)13(14,15)16/h4-5,7H,6H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
HVBVGYXUHWEHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


